5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylcyclopropanes with nitrous acid, which leads to the regioselective insertion of an N=O fragment into the three-membered carbocycle, forming the isoxazole ring . The reaction conditions often involve the use of equimolar amounts of nitrous acid formed in situ, with the reaction temperature carefully controlled to ensure the desired product formation.
Industrial Production Methods
Mechanochemical methods, which involve the use of mechanical force to drive chemical reactions, are eco-friendly and can be used for the synthesis of various heterocyclic compounds . These methods often result in higher yields and reduced environmental impact compared to traditional solution-based procedures.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazolone derivatives, while reduction can yield dihydroisoxazole compounds.
Scientific Research Applications
5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets involved can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazoles: Compounds with similar isoxazole rings but different substituents.
Benzylcyclopropanes: Precursors used in the synthesis of isoxazoles.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to various heterocyclic rings.
Uniqueness
5-Benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole is unique due to its specific combination of benzyl and methoxyphenyl groups attached to the dihydro-1,2-oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H17NO2 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-benzyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H17NO2/c1-19-15-9-7-14(8-10-15)17-12-16(20-18-17)11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
InChI Key |
FKBVNJUSEHGABZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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